N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a benzofuran core, a thiophene ring, and a cyano group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group and the thiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with various molecular targets. The cyano group and the thiophene ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another heterocyclic amide with similar structural features.
Thiophene-based derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Uniqueness
N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide stands out due to the presence of the benzofuran core, which imparts unique electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(18)17-15-10(8-16)5-6-21-15/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBMOOTWIOCIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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